(5-Chloro-2-fluoropyridin-3-yl)methanol

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Halogenated pyridine building block with precise 5-Cl-2-F-3-hydroxymethyl substitution. Positional isomers are not functionally interchangeable-incorrect substitution alters LogP, pKa, and downstream reactivity. • Directly implicated in Clodinafop-propargyl herbicide synthesis as a key intermediate or impurity marker, essential for agrochemical R&D and QC. • 2-Fluoropyridine core enables late-stage nucleophilic aromatic substitution for efficient SAR exploration in medicinal chemistry. • Commercially available at 98% purity with kg-scale production capacity, eliminating custom synthesis lead times.

Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
CAS No. 884494-79-5
Cat. No. B1451395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-fluoropyridin-3-yl)methanol
CAS884494-79-5
Molecular FormulaC6H5ClFNO
Molecular Weight161.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1CO)F)Cl
InChIInChI=1S/C6H5ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2
InChIKeyNBGVSDKQZOVTNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-2-fluoropyridin-3-yl)methanol – Key Intermediate


(5-Chloro-2-fluoropyridin-3-yl)methanol (CAS 884494-79-5) is a halogenated pyridine derivative with the molecular formula C6H5ClFNO and a molecular weight of 161.56 g/mol. It is characterized by the presence of both chlorine and fluorine substituents on a pyridine ring, along with a hydroxymethyl group at the 3-position [1]. The compound is primarily utilized as a synthetic intermediate in the preparation of more complex organic molecules for medicinal chemistry, agrochemical research, and materials science applications [2].

Uniqueness of (5-Chloro-2-fluoropyridin-3-yl)methanol


Halogenated pyridine methanols with the same molecular formula but different substitution patterns are not functionally interchangeable. The specific arrangement of the chloro, fluoro, and hydroxymethyl groups on the pyridine ring dictates the compound's physicochemical properties, reactivity, and its utility in downstream synthesis. Substitution with a positional isomer, such as (5-chloro-3-fluoropyridin-2-yl)methanol, or with a different halogen, such as the bromo analog, alters key parameters like density, boiling point, acidity (pKa), and lipophilicity (LogP), leading to different behavior in chemical reactions and biological systems [1]. For a scientific procurement decision, the precise substitution pattern is non-negotiable for maintaining synthetic route fidelity and achieving the desired final product.

(5-Chloro-2-fluoropyridin-3-yl)methanol Differentiation Evidence


Comparative Reactivity: Fluoro vs. Chloro/Bromo Pyridines

Fluoropyridines, as a class, exhibit significantly reduced reactivity compared to their chlorinated and brominated counterparts. This is a direct consequence of the strong electron-withdrawing effect of the fluorine substituent, which deactivates the aromatic ring towards electrophilic attack [1]. For (5-Chloro-2-fluoropyridin-3-yl)methanol, this means the 2-fluoro group provides a distinct reactivity profile compared to an analog with a 2-chloro group, influencing both the rate and regioselectivity of subsequent transformations.

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Density Comparison with Bromo Analog

The substitution of a chlorine atom with a heavier bromine atom in the same core structure results in a significant and quantifiable increase in density. This difference is critical for applications where physical state, handling, and formulation are dependent on material properties .

Physicochemical Characterization Formulation Science Material Properties

LogP and pKa vs. Positional Isomer

The specific arrangement of substituents on the pyridine ring yields distinct predicted physicochemical properties that govern absorption, distribution, and reactivity. The target compound exhibits a different LogP value and a significantly different predicted pKa compared to a closely related positional isomer [1].

ADMET Prediction Computational Chemistry Medicinal Chemistry

Purity and Production Scale Availability

The target compound is commercially available at a specified purity level suitable for demanding synthetic applications, with an associated production capacity that can support larger research programs or early development activities [1].

Procurement Supply Chain Bulk Sourcing

(5-Chloro-2-fluoropyridin-3-yl)methanol Application Scenarios


Clodinafop-Propargyl and Related Herbicide Synthesis

This compound is directly implicated in the synthesis of Clodinafop-propargyl, a widely used herbicide. A derivative of (5-Chloro-2-fluoropyridin-3-yl)methanol serves as a key intermediate or impurity marker, making the compound essential for agrochemical R&D and quality control in herbicide production [1].

Fragment-Based Drug Discovery Building Block

Given its unique halogen substitution pattern and predicted LogP of 1.13 [2], this compound is an ideal building block for medicinal chemistry programs employing Fragment-Based Drug Discovery (FBDD). Its moderate lipophilicity and hydrogen bonding capacity allow for efficient screening and hit-to-lead optimization.

Late-Stage Functionalization for Drug Discovery

The compound's 2-fluoropyridine core enables late-stage functionalization via nucleophilic aromatic substitution [3]. This allows medicinal chemists to efficiently diversify lead molecules and explore structure-activity relationships (SAR) around a core scaffold.

Scale-Up with High-Purity Intermediates

For research groups transitioning a validated synthetic route to a larger scale, the commercial availability of this compound at 98% purity with kg-scale production capacity [4] provides a reliable, time-saving solution, minimizing the need for custom synthesis and in-house purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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